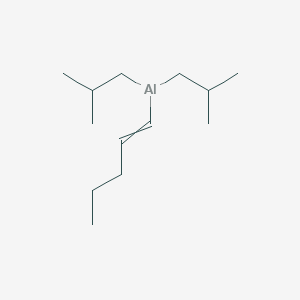
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane is a chemical compound that belongs to the class of organoaluminum compounds. These compounds are characterized by the presence of aluminum atoms bonded to carbon atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane can be synthesized through the reaction of aluminum with 2-methylpropyl and pent-1-en-1-yl groups. The reaction typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The compound is typically produced in a solvent such as hexane or toluene to facilitate the reaction and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane undergoes various types of chemical reactions, including:
Reduction Reactions: It can reduce carbonyl compounds such as ketones and aldehydes to their corresponding alcohols.
Hydroalumination Reactions: It can add across carbon-carbon multiple bonds (alkenes and alkynes) to form organoaluminum intermediates.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Diisobutylaluminum Hydride (DIBAL-H): Used for selective reductions.
Hydrochloric Acid (HCl): Used to quench reactions and neutralize excess reagents.
Major Products
The major products formed from reactions with this compound include:
Alcohols: From the reduction of carbonyl compounds.
Organoaluminum Intermediates: From hydroalumination reactions.
Substituted Alkanes: From substitution reactions.
Applications De Recherche Scientifique
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Bis(2-methylpropyl)(pent-1-en-1-yl)alumane involves the transfer of aluminum atoms to target molecules. This transfer can result in the reduction of carbonyl groups, the formation of organoaluminum intermediates, and the substitution of electrophiles. The compound’s reactivity is attributed to the presence of aluminum-carbon bonds, which are highly reactive and can participate in a variety of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutylaluminum Hydride (DIBAL-H): Similar in structure and reactivity, used for selective reductions.
Triisobutylaluminum: Another organoaluminum compound with similar applications in organic synthesis.
Aluminum Isopropoxide: Used as a catalyst and in the synthesis of organic compounds.
Uniqueness
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane is unique due to its specific combination of 2-methylpropyl and pent-1-en-1-yl groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both research and industrial applications.
Propriétés
Numéro CAS |
83021-61-8 |
|---|---|
Formule moléculaire |
C13H27Al |
Poids moléculaire |
210.33 g/mol |
Nom IUPAC |
bis(2-methylpropyl)-pent-1-enylalumane |
InChI |
InChI=1S/C5H9.2C4H9.Al/c1-3-5-4-2;2*1-4(2)3;/h1,3H,4-5H2,2H3;2*4H,1H2,2-3H3; |
Clé InChI |
GJHRXVLRWDGVRA-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C[Al](CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


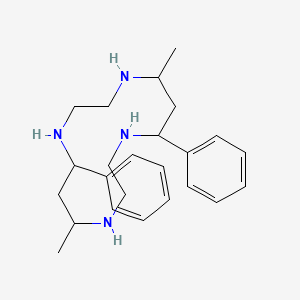
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)

![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
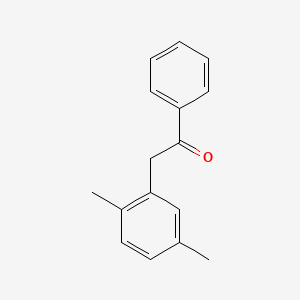

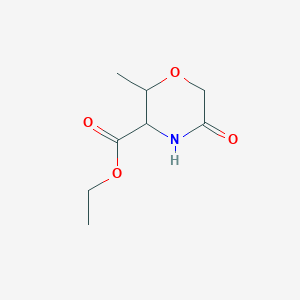
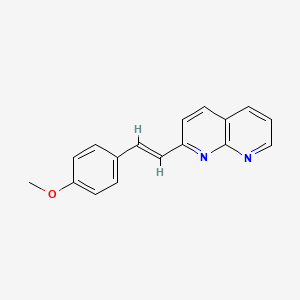
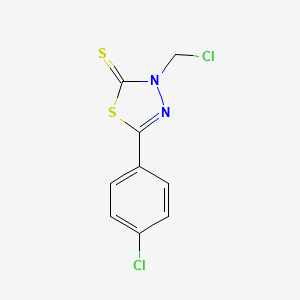
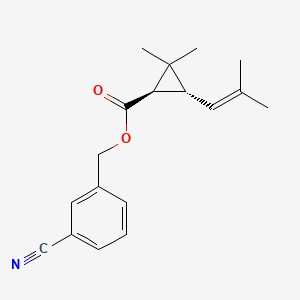
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
